

An In-depth Technical Guide to 2,3-Difluoropyridine-4-carboxylic Acid

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Compound of Interest

Compound Name: 2,3-difluoropyridine-4-carboxylic Acid

Cat. No.: B1313753

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Difluoropyridine-4-carboxylic acid, identified by CAS Number 851386-31-7, is a fluorinated pyridine derivative that serves as a crucial intermediate in the synthesis of complex organic molecules. Its structural combination of a pyridine ring, a carboxylic acid functional group, and two fluorine atoms makes it a valuable building block, particularly in the fields of pharmaceutical and agrochemical research. The strategic incorporation of fluorine atoms can significantly influence a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. This guide provides a comprehensive overview of the core physicochemical properties of **2,3-difluoropyridine-4-carboxylic acid**, outlines relevant experimental protocols, and illustrates its role in the drug development workflow.

Physicochemical Properties

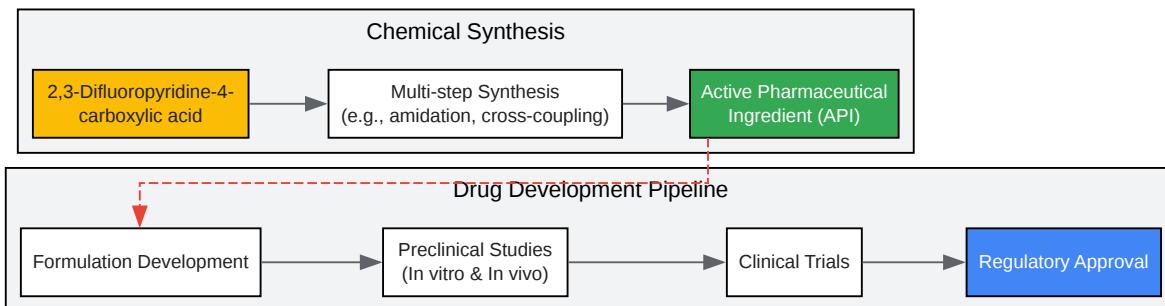
The key physicochemical properties of **2,3-difluoropyridine-4-carboxylic acid** are summarized in the table below. These properties are essential for its handling, reaction optimization, and integration into synthetic pathways.

Property	Value	Reference(s)
Molecular Formula	$C_6H_3F_2NO_2$	N/A
Molecular Weight	159.09 g/mol	N/A
Appearance	White to off-white crystalline powder	N/A
Melting Point	159-160 °C	N/A
Boiling Point	377.4 ± 37.0 °C at 760 mmHg (Predicted)	N/A
Density	1.535 g/cm ³	N/A
pKa	2.10 ± 0.10 (Predicted)	N/A
Solubility	Soluble in Methanol	N/A
Flash Point	182.1 °C	N/A
Refractive Index	1.515	N/A

Role in Drug Discovery and Development

Fluorinated pyridine derivatives are pivotal structures in modern drug discovery. The inclusion of fluorine can enhance drug potency, selectivity, and metabolic stability. **2,3-Difluoropyridine-4-carboxylic acid** is primarily utilized as a key intermediate for the synthesis of Active Pharmaceutical Ingredients (APIs). Its difluoro-substituted pyridine ring offers unique reactivity, enabling the construction of complex molecular architectures for next-generation drugs.

The following diagram illustrates the logical workflow where an intermediate like **2,3-difluoropyridine-4-carboxylic acid** is used in the drug discovery and development process.



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Caption: Role of an Intermediate in the Drug Discovery Pipeline.

Experimental Protocols

While a specific, detailed synthesis protocol for **2,3-difluoropyridine-4-carboxylic acid** is not readily available in the public domain, this section provides an illustrative synthesis for a related compound and a general protocol for physicochemical characterization applicable to this class of molecules.

Illustrative Synthesis: Preparation of 2,6-Pyridinedicarboxylic Acid

This protocol is adapted from a patented method for synthesizing a related pyridine dicarboxylic acid and serves to illustrate the general steps involved in such a synthesis.

Reaction: Oxidation of 2,6-dimethyl-pyridine.

Materials:

- 2,6-dimethyl-pyridine (Lutidine)
- Sulphuric acid (50-80% by weight)
- Sodium bichromate solution (40-65% by weight as CrO_3)

- Water

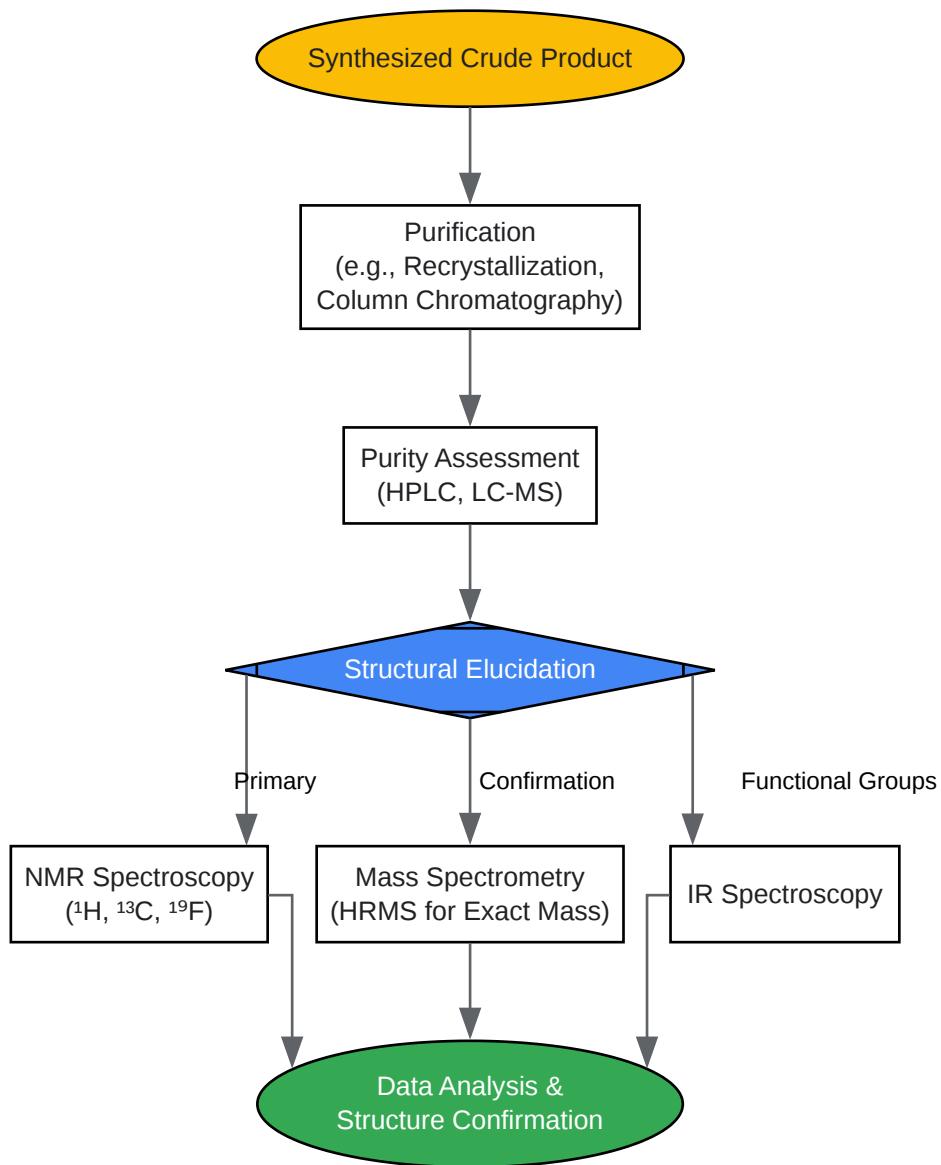
Procedure:

- Reactant Preparation: Prepare a solution of 2,6-dimethyl-pyridine in 60-70% sulphuric acid. Separately, prepare an aqueous solution of sodium bichromate.
- Reaction: In a suitable reactor, heat the sulphuric acid solution. Over a period of 2.5 hours, simultaneously introduce the 2,6-dimethyl-pyridine solution and the sodium bichromate solution while maintaining the temperature between 90-105 °C. The bichromate is used in stoichiometric excess (20-50%).
- Digestion: After the addition is complete, continue the reaction for an additional hour at the same temperature to ensure complete oxidation.
- Crystallization: Cool the reaction mixture with stirring to approximately 25 °C to induce precipitation of the product.
- Isolation: Filter the resulting crystalline solid from the reaction mixture.
- Purification: Wash the collected product with cold water to remove residual acid and chromium salts.
- Drying: Dry the purified white crystalline product (2,6-pyridinedicarboxylic acid) under vacuum.

General Protocol for Physicochemical Characterization

Once a compound like **2,3-difluoropyridine-4-carboxylic acid** is synthesized, a standard workflow is followed to confirm its identity, purity, and structure.

The following diagram outlines a typical experimental workflow for the characterization of a synthesized organic compound.



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Caption: General Workflow for Compound Synthesis and Characterization.

Detailed Methodologies:

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - Dissolve a small amount (5-10 mg) of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
 - Transfer the solution to an NMR tube.

- Acquire ^1H , ^{13}C , and ^{19}F NMR spectra.
- Analysis: The ^1H NMR spectrum for a carboxylic acid will typically show a broad singlet for the acidic proton at a downfield chemical shift (10-12 ppm)[1]. The aromatic protons will appear in the 7-9 ppm region with splitting patterns dictated by the fluorine substituents. ^{19}F NMR will confirm the presence and chemical environment of the fluorine atoms.
- Mass Spectrometry (MS):
 - Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).
 - Introduce the sample into a high-resolution mass spectrometer (HRMS) using an appropriate ionization technique (e.g., Electrospray Ionization - ESI).
 - Acquire the mass spectrum in the appropriate mode (positive or negative ion).
 - Analysis: Determine the accurate mass of the molecular ion. This value is used to confirm the elemental composition (molecular formula) of the compound with high precision (typically within 5 ppm)[2].
- Infrared (IR) Spectroscopy:
 - Prepare the sample, typically as a KBr pellet or a thin film.
 - Acquire the IR spectrum.
 - Analysis: Identify characteristic absorption bands. For a carboxylic acid, expect a very broad O-H stretching band from 2500-3300 cm^{-1} and a strong C=O (carbonyl) stretching band around 1700 cm^{-1} [1]. Vibrations corresponding to the C-F bonds and the pyridine ring will also be present.

Conclusion

2,3-Difluoropyridine-4-carboxylic acid is a specialized chemical intermediate with significant value in the synthesis of novel pharmaceuticals and other advanced materials. Its well-defined physicochemical properties make it a reliable building block for complex synthetic endeavors. The experimental workflows provided herein offer a foundational understanding of the

synthesis and characterization protocols relevant to this class of compounds, enabling researchers to effectively integrate it into their research and development programs.

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References

- 1. chem.libretexts.org [chem.libretexts.org]
- 2. tigp-scst.chem.sinica.edu.tw [tigp-scst.chem.sinica.edu.tw]
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